2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid
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Overview
Description
2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroimidazole with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Triazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring structure, leading to different chemical and biological properties.
Uniqueness
2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group.
Properties
Molecular Formula |
C7H3Cl2N3O2 |
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Molecular Weight |
232.02 g/mol |
IUPAC Name |
2,4-dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-3-1-4(9)12-2-10-5(7(13)14)6(12)11-3/h1-2H,(H,13,14) |
InChI Key |
MEFXVDIOUXVNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=NC(=C2N=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
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